Intrinsic Activity (Partial Agonism) in Human Platelets: Daltroban vs. SQ 29,548
A direct head-to-head study demonstrated that Daltroban, unlike the 'silent' antagonist SQ 29,548, exhibits significant intrinsic activity at TP receptors. In human washed platelets, Daltroban (10 nM-100 µM) concentration-dependently induced platelet shape change, reaching a maximum amplitude of 0.83 ± 0.09 mV at 50 µM, representing 46.4 ± 4.8% of the response evoked by the full agonist U-46619 (1.78 ± 0.20 mV at 0.2 µM). In stark contrast, SQ 29,548 (10 nM-100 µM) failed to evoke any platelet shape change [1].
| Evidence Dimension | Intrinsic activity (platelet shape change amplitude) |
|---|---|
| Target Compound Data | 0.83 ± 0.09 mV (at 50 µM); 46.4% of U-46619 max response |
| Comparator Or Baseline | SQ 29,548: 0 mV (no shape change); U-46619 (full agonist): 1.78 ± 0.20 mV |
| Quantified Difference | Daltroban induces significant shape change; SQ 29,548 induces none |
| Conditions | Human washed platelets; aggregation measured by optical aggregometry; shape change measured via changes in light transmission |
Why This Matters
This intrinsic activity makes Daltroban unsuitable as a simple 'blocker' control in TP receptor studies; researchers must account for its partial agonist properties in experimental design.
- [1] Bertolino F, Valentin JP, Maffre M, et al. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, daltroban (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo. Br J Pharmacol. 1995;115(1):210-216. View Source
